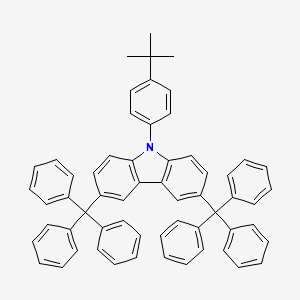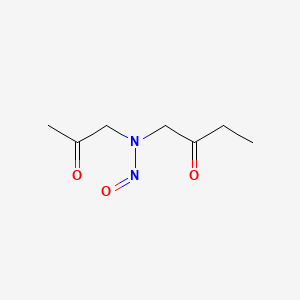
N-Nitroso(2-oxobutyl)(2-oxopropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso(2-oxobutyl)(2-oxopropyl)amine is a chemical compound with the molecular formula C7H12N2O3. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of significant interest in scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine typically involves the nitrosation of secondary amines. One common method is the reaction of 2-oxobutylamine and 2-oxopropylamine with nitrous acid under acidic conditions. The reaction proceeds as follows: [ \text{R-NH-R’} + \text{HNO}_2 \rightarrow \text{R-N(NO)-R’} + \text{H}_2\text{O} ] where R and R’ represent the 2-oxobutyl and 2-oxopropyl groups, respectively.
Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: N-Nitroso(2-oxobutyl)(2-oxopropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso oxides.
Reduction: Reduction of the nitroso group can yield secondary amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group.
Major Products Formed:
Oxidation: Formation of nitroso oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
N-Nitroso(2-oxobutyl)(2-oxopropyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Research is conducted to understand its role in the development of certain cancers and its potential use in cancer therapy.
Industry: It is used in the production of other nitrosamines and related compounds.
Mechanism of Action
The mechanism of action of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s reactivity with nucleophiles and its ability to generate reactive oxygen species contribute to its biological effects.
Comparison with Similar Compounds
- N-Nitrosobis(2-oxopropyl)amine
- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine
- N-Nitrosodiethylamine
Comparison: N-Nitroso(2-oxobutyl)(2-oxopropyl)amine is unique due to its specific structure, which influences its reactivity and biological effects. Compared to N-Nitrosobis(2-oxopropyl)amine, it has a different alkyl group, which can affect its interaction with biological molecules. N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine has an additional hydroxyl group, making it more hydrophilic and potentially altering its metabolic pathways.
Properties
CAS No. |
77698-20-5 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-(2-oxobutyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C7H12N2O3/c1-3-7(11)5-9(8-12)4-6(2)10/h3-5H2,1-2H3 |
InChI Key |
PMENDGPEYXEHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CN(CC(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)


![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)
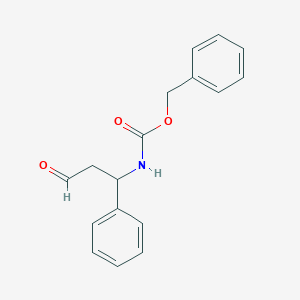
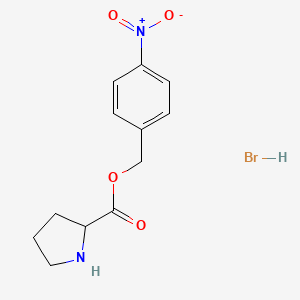
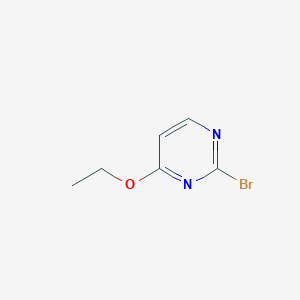
![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)

